(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine

Lipophilicity Drug design Physicochemical

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine (CAS 209625-81-0) is a chiral, enantiopure fluorinated pyrrolidine derivative with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol. It features a trans-3,4-difluoro substitution pattern on the pyrrolidine ring and an N-cyclohexyl group.

Molecular Formula C10H17F2N
Molecular Weight 189.25 g/mol
CAS No. 209625-81-0
Cat. No. B1506069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine
CAS209625-81-0
Molecular FormulaC10H17F2N
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(C(C2)F)F
InChIInChI=1S/C10H17F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h8-10H,1-7H2
InChIKeyDSKZPSBKPCMZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine (CAS 209625-81-0) Overview: A Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine (CAS 209625-81-0) is a chiral, enantiopure fluorinated pyrrolidine derivative with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol . It features a trans-3,4-difluoro substitution pattern on the pyrrolidine ring and an N-cyclohexyl group. This compound is primarily procured as a specialized heterocyclic building block for medicinal chemistry and pharmaceutical intermediate synthesis, where its unique combination of stereochemical and electronic properties enables the construction of biologically active molecules. Its predicted boiling point is 225.9±40.0 °C .

Why Generic Substitution Fails for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine: Stereochemistry, Fluorination Pattern, and Physicochemical Consequences Dictate Selection


Simple N-cyclohexylpyrrolidine or alternative fluorinated pyrrolidine isomers cannot be interchanged with (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine without altering critical molecular properties. The trans-3,4-difluoro motif profoundly impacts the pyrrolidine ring's conformational equilibrium, electronic distribution, and metabolic stability compared to non-fluorinated, gem-difluoro, or cis-difluoro analogs [1]. The (3R,4R) absolute stereochemistry defines the spatial orientation of the two fluorine atoms, which is critical for chiral recognition in enzyme binding pockets and asymmetric synthesis applications. Even closely related fluorinated pyrrolidines with different fluorine substitution patterns (e.g., 3,3-difluoro or cis-3,4-difluoro) exhibit divergent DPP-IV inhibitory activity and selectivity profiles [1]. The N-cyclohexyl group further modulates lipophilicity and steric bulk, distinguishing this compound from N-Boc or N-H analogs. Substituting any of these features yields a molecule with meaningfully different physicochemical and pharmacological behavior.

Quantitative Evidence for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine Differentiation in Scientific Procurement


Lipophilicity Modulation: Trans-3,4-Difluoro Substitution Reduces LogP Relative to the Non-Fluorinated Parent Amine

The trans-3,4-difluoro substitution significantly reduces the compound's lipophilicity compared to its non-fluorinated analog, 1-cyclohexylpyrrolidine. The measured LogP for (3R,4R)-3,4-difluoropyrrolidine (the core ring system without the N-cyclohexyl group) is 0.157 , while pyrrolidine itself has a LogP of approximately 0.46. When substituted with the N-cyclohexyl group, the non-fluorinated analog 1-cyclohexylpyrrolidine (CAS 7731-02-4) has a predicted LogP of approximately 2.8–3.0 [1]. The geminal fluorine substitution in 3,3-difluoropyrrolidine derivatives yields a LogP of approximately 1.04–1.75 , indicating that the vicinal trans-3,4-difluoro arrangement produces a distinct lipophilicity profile that is neither equivalent to the non-fluorinated parent nor interchangeable with the gem-difluoro motif.

Lipophilicity Drug design Physicochemical

Basicity Attenuation: Trans-3,4-Difluoro Substitution Reduces pKa of the Pyrrolidine Nitrogen Relative to Non-Fluorinated Analog

The electron-withdrawing effect of the vicinal trans-3,4-difluoro substitution attenuates the basicity of the pyrrolidine nitrogen. The predicted pKa of the conjugate acid for a trans-3,4-difluoropyrrolidine derivative (N-Cbz protected) is approximately -5.98 ± 0.60, reflecting the strong electron-withdrawing effect of the fluorine atoms on the protonated nitrogen species . In contrast, the non-fluorinated analog 1-cyclohexylpyrrolidine has a predicted pKa (conjugate acid) of approximately 10.4–10.6 [1], consistent with typical tertiary alkylamines. This represents a dramatic pKa shift of approximately 4–5 log units attributable to fluorine substitution, profoundly affecting the ionization state at physiological pH.

Basicity pKa Drug design

Stereochemical Specificity in DPP-IV Inhibition: Trans-3,4-Difluoro Motif Shows Divergent Activity from Cis-3,4-Difluoro and 3,3-Difluoro Analogs

Hulin et al. (2005) demonstrated that among cyclohexylglycine amides of fluorinated pyrrolidines, the cis-3,4-difluoropyrrolidide displayed unexpectedly strong DPP-IV inhibitory activity, while the tetrafluoropyrrolidide and fluorinated azetidides also showed significant activity [1]. The trans-3,4-difluoro motif (corresponding to the (3R,4R) configuration) was not among the top-performing isomers in this series, indicating stereochemical specificity in DPP-IV recognition. This finding is corroborated by broader SAR studies showing that the 3,3-difluoropyrrolidine scaffold yields potent and selective DPP-4 inhibitors with nanomolar IC50 values and selectivity over DPP-8, DPP-9, and FAP [2]. The (3R,4R) configuration thus occupies a distinct position in the fluorination pattern-activity landscape, being neither interchangeable with the cis-3,4-difluoro nor the gem-difluoro analogs for DPP-IV targeting.

DPP-IV inhibition Type 2 diabetes Selectivity

Conformational and Metabolic Stability: The Trans-3,4-Difluoro Motif Introduces Distinct Gauche and Anomeric Effects Relative to Non-Fluorinated and Mono-Fluorinated Pyrrolidines

Quantum chemical analysis of difluorinated pyrrolidines has revealed that the trans-3,4-difluoro substitution pattern induces significant conformational stabilization through gauche and anomeric effects that differ markedly from those in non-fluorinated and mono-fluorinated analogs [1]. These stereoelectronic effects lock the pyrrolidine ring into specific conformations that influence both molecular recognition and metabolic stability. The broader class of fluoropyrrolidines is well-known for enhanced metabolic stability compared to non-fluorinated counterparts due to the carbon-fluorine bond's resistance to oxidative metabolism . However, the specific regio- and stereochemistry of fluorine substitution (trans-3,4 vs. cis-3,4 vs. 3,3) results in distinct conformational landscapes that are not interchangeable.

Conformational analysis Metabolic stability Fluorine chemistry

Chiral Purity and Identity: The (3R,4R) Enantiomer is Structurally Irreducible to Racemic or Alternative Stereoisomeric Pyrrolidine Mixtures for Chiral Synthesis

(3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine is procured as a single, defined enantiomer with two stereogenic centers . Common commercial alternatives such as 1-cyclohexylpyrrolidine (CAS 7731-02-4, achiral), trans-3,4-difluoropyrrolidine (CAS 869532-49-0, racemic or unspecified stereochemistry), and 3,3-difluoropyrrolidine (CAS 316131-01-8, achiral) lack the specific (3R,4R) absolute configuration. In asymmetric synthesis and chiral drug discovery, the use of racemic or diastereomeric mixtures introduces statistical uncertainty: for a molecule with two stereocenters, a racemic mixture contains four stereoisomers, only one of which—the (3R,4R) enantiomer—possesses the desired spatial arrangement of the two fluorine atoms. This configuration is critical for downstream enantioselective transformations .

Chiral building block Enantiopure synthesis Procurement

Best Research and Industrial Application Scenarios for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine Based on Differentiated Evidence


DPP-IV Inhibitor Lead Optimization Requiring the Trans-3,4-Difluoro Scaffold for Stereospecific Binding Interactions

When a medicinal chemistry program targeting DPP-IV requires the trans-3,4-difluoropyrrolidine scaffold as a core pharmacophoric element, (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine serves as the direct precursor for amide coupling with cyclohexylglycine or related carboxylic acid partners. The (3R,4R) configuration is essential because SAR studies have demonstrated that DPP-IV activity and selectivity are exquisitely sensitive to the fluorination stereochemistry, with the cis-3,4-difluoro and gem-difluoro motifs producing markedly different activity profiles [1]. The reduced basicity (ΔpKa ≈ -4 to -5 relative to non-fluorinated analogs) [2] and distinct lipophilicity [3] of the trans-3,4-difluoro scaffold must be preserved throughout the synthetic sequence to maintain the target binding profile.

Orexin Receptor Modulator Development Leveraging Chiral Fluorinated Pyrrolidine Building Blocks for CNS-Targeted Therapeutics

Patent literature identifies difluoropyrrolidines, including 1-cyclohexyl-3,4-difluoropyrrolidine derivatives, as orexin receptor modulators with potential applications in treating substance addiction, anxiety, depression, and sleep disorders [1]. The specific (3R,4R) stereochemistry influences binding to orexin receptor subtypes (OX1 and OX2), with related difluoropyrrolidine compounds showing IC50 values as low as 2 nM at the human orexin 1 receptor and 81 nM at the orexin 2 receptor [2]. The high Fsp3 (fraction of sp3-hybridized carbons) of this saturated heterocyclic scaffold aligns with the increasing preference for three-dimensional molecular architectures in CNS drug discovery, where higher Fsp3 correlates with improved clinical success rates.

Enantioselective Synthesis of Fluorinated Pharmaceuticals Requiring Defined (3R,4R) Vicinal Difluoro Stereochemistry

For total synthesis programs where the (3R,4R)-vicinal difluoro motif is a critical structural element of the target molecule, this compound provides the defined stereochemical input. Enantiopure trans-3,4-difluoropyrrolidines have been prepared by catalytic asymmetric synthesis and serve as chiral building blocks for constructing more complex fluorinated drug candidates [1]. The compound's two asymmetric centers, combined with the N-cyclohexyl group as a protecting/stabilizing moiety, enable downstream functionalization while maintaining configurational integrity. This scenario is particularly relevant for the synthesis of fluorinated analogs of bioactive pyrrolidine-containing natural products and peptidomimetics.

Physicochemical Property Optimization in Lead Series Where Balanced Lipophilicity and Reduced Basicity Are Required

When a lead optimization program identifies that the pyrrolidine nitrogen's high basicity (pKa ~10.5) is detrimental to the desired pharmacological profile (e.g., causing excessive hERG binding, poor membrane permeability, or non-specific binding), the trans-3,4-difluoro modification provides a quantitative solution. The electron-withdrawing fluorine atoms reduce basicity by approximately 4–5 log units [1], bringing the conjugate acid pKa into a range (5.5–6.5) where the amine is largely unprotonated at physiological pH. Simultaneously, the lipophilicity is modulated downward by approximately 1.5–2.0 LogP units relative to the non-fluorinated parent [2], which can improve ligand efficiency metrics (LE, LLE) when balanced against potency gains, making this compound the scaffold of choice for achieving a favorable multiparameter optimization profile.

Quote Request

Request a Quote for (3R,4R)-1-Cyclohexyl-3,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.